molecular formula C19H22N4O4 B2852175 Ethyl 4-(4-carbamoylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 922095-75-8

Ethyl 4-(4-carbamoylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2852175
CAS RN: 922095-75-8
M. Wt: 370.409
InChI Key: DUJVKJCKGWSAIJ-UHFFFAOYSA-N
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Description

Revefenacin is a novel biphenyl carbamate tertiary amine agent that belongs to the family of the long-acting muscarinic antagonists (LAMA) . It is used for the maintenance treatment of patients with chronic obstructive pulmonary disease (COPD) .


Molecular Structure Analysis

The molecular formula of Revefenacin is C35H43N5O4 . It is a synthetic tertiary amine long-acting antimuscarinic agent .

Scientific Research Applications

Pharmaceutical Drug Development

This compound is structurally related to Revefenacin , which is used in the treatment of chronic obstructive pulmonary disease (COPD) . Its structural framework could be explored for the development of new bronchodilators or anti-inflammatory agents. The carbamoylpiperidinyl moiety, in particular, may interact with muscarinic receptors, offering a pathway for modulating respiratory conditions.

Safety And Hazards

Revefenacin is contraindicated in patients with hypersensitivity to Revefenacin or any component of this product . Immediate hypersensitivity reactions may occur . If such a reaction occurs, therapy with Revefenacin should be stopped at once and alternative treatments should be considered .

properties

IUPAC Name

ethyl 4-(4-carbamoylpiperidin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-2-27-19(26)17-15(22-10-8-13(9-11-22)18(20)25)12-16(24)23(21-17)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJVKJCKGWSAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-carbamoylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

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